molecular formula C10H15NS B1469744 [1-(Thiophen-3-yl)cyclopentyl]methanamine CAS No. 190064-73-4

[1-(Thiophen-3-yl)cyclopentyl]methanamine

Cat. No. B1469744
CAS RN: 190064-73-4
M. Wt: 181.3 g/mol
InChI Key: VMSNOOUJMAHHPJ-UHFFFAOYSA-N
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Description

“[1-(Thiophen-3-yl)cyclopentyl]methanamine” is a chemical compound . It is also known as TCPM. The CAS Number of this compound is 190064-73-4. The molecular formula is C10H15NS and the molecular weight is 181.3 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NS/c11-8-10 (5-1-2-6-10)9-4-3-7-12-9/h3-4,7H,1-2,5-6,8,11H2 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of thiophene derivatives have been a focal point of research due to their diverse applications. Thiophene, a sulfur-containing heteroaromatic ring, is integral in creating compounds with a wide spectrum of biological activities and applications in material science. Substituted thiophenes have exhibited properties ranging from antimicrobial to anticancer activities, and have been used in the development of chemical sensors and solar cells. The crystal structure analysis of these compounds provides a foundation for understanding their potential applications and interactions (Nagaraju et al., 2018).

Applications in Material Science and Electronics

Thiophene-based compounds have been investigated for their applications in electronics, particularly in the development of organic light-emitting diodes (OLEDs). Homoleptic cyclometalated iridium complexes with thiophene derivatives have shown highly efficient red phosphorescence, making them suitable for use in OLED devices. These complexes demonstrate the potential for high-efficiency and pure-red emission, contributing to advancements in display technologies (Tsuboyama et al., 2003).

Pharmaceutical Applications

The incorporation of thiophene and its analogs into pharmaceutical compounds has been explored for their biological activities. These compounds have shown a range of activities, including antimicrobial and antiosteoclast properties. The synthesis of novel thiophene derivatives has led to the identification of compounds with potential antibacterial and antifungal applications, highlighting their significance in medicinal chemistry (Reddy et al., 2012; Mabkhot et al., 2017).

Catalytic Applications

Thiophene derivatives have been utilized in catalysis, particularly in cross-coupling reactions such as Heck and Suzuki reactions. Palladium(II) complexes containing thiophene-based ligands have been shown to act as effective pre-catalysts, demonstrating the role of these compounds in facilitating organic transformations. This application underscores the versatility of thiophene derivatives in synthetic organic chemistry (Chiririwa et al., 2013).

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . These codes indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide safety advice on handling, storage, and disposal of the compound .

properties

IUPAC Name

(1-thiophen-3-ylcyclopentyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c11-8-10(4-1-2-5-10)9-3-6-12-7-9/h3,6-7H,1-2,4-5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSNOOUJMAHHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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